molecular formula C18H26FN3O2 B5147231 ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate

ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate

Cat. No.: B5147231
M. Wt: 335.4 g/mol
InChI Key: STTPZXSMVPMVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate, also known as EFPP, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate acts as a selective serotonin reuptake inhibitor (SSRI), meaning that it inhibits the reuptake of serotonin in the brain. This leads to increased levels of serotonin, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing serotonin levels, this compound is thought to improve mood and reduce anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects. Additionally, this compound has been found to have antioxidant properties, which may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate for lab experiments is its high purity and stability. This makes it suitable for use in a wide range of experiments, including in vitro and in vivo studies. However, this compound is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, this compound may have different effects in different animal models, making it important to carefully select the appropriate model for each experiment.

Future Directions

There are several future directions for ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate research. One area of interest is the development of new this compound derivatives with improved therapeutic properties. Another area of research is the investigation of this compound's effects on other neurotransmitters and signaling pathways. Additionally, this compound may have potential applications in the treatment of other disorders, such as addiction and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and its derivatives.

Synthesis Methods

Ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzonitrile with piperazine and piperidine. The resulting product is then treated with ethyl chloroformate to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.

Scientific Research Applications

Ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. This compound has also been found to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of anxiety and depression.

Properties

IUPAC Name

ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-2-24-18(23)22-9-7-17(8-10-22)21-13-11-20(12-14-21)16-5-3-15(19)4-6-16/h3-6,17H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTPZXSMVPMVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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